molecular formula C16H15ClFNO2S B2378478 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1049432-25-8

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2378478
CAS No.: 1049432-25-8
M. Wt: 339.81
InChI Key: VTCIUSQCOUDOBZ-UHFFFAOYSA-N
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Description

. This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The key steps include:

    Formation of the Cyclopropyl Intermediate: This step involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylmethyl chloride under anhydrous conditions to form 1-(4-fluorophenyl)cyclopropylmethane.

    Sulfonamide Formation: The cyclopropyl intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the cyclopropyl and sulfonamide moieties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups on the cyclopropyl or sulfonamide moieties.

Scientific Research Applications

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:

    Oncology: As a small molecule inhibitor of the adenosine 2A receptor, it is being investigated for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.

    Pharmacology: The compound is used in studies to understand the role of adenosine receptors in various physiological and pathological processes.

    Medicinal Chemistry: Researchers use this compound to design and develop new therapeutic agents targeting adenosine receptors.

Mechanism of Action

The primary mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves the inhibition of the adenosine 2A receptor (A2AR). By binding to A2AR, the compound blocks the receptor’s interaction with adenosine, a molecule that can suppress immune responses in the tumor microenvironment. This inhibition can enhance the activity of immune cells, such as T cells, against tumor cells, thereby promoting anti-tumor immunity.

Comparison with Similar Compounds

Similar Compounds

    SCH-58261: Another A2AR antagonist with a different chemical structure but similar biological activity.

    ZM241385: A selective A2AR antagonist used in various pharmacological studies.

Uniqueness

2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is unique due to its specific chemical structure, which confers high selectivity and potency for the adenosine 2A receptor. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in oncology applications.

Properties

IUPAC Name

2-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCIUSQCOUDOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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